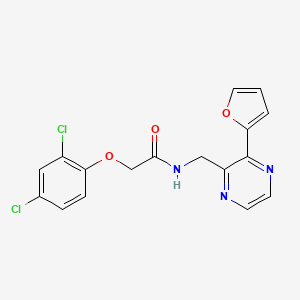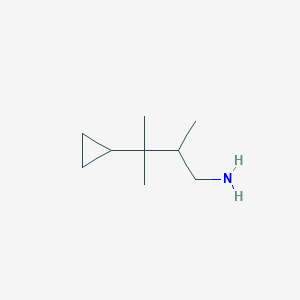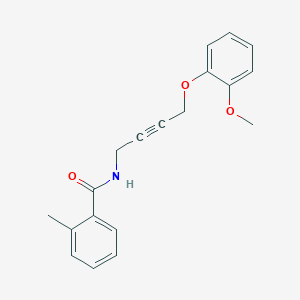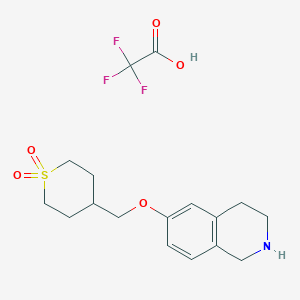
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, also known as DPMA, is a synthetic compound that has been widely used in scientific research. DPMA is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been used in various scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has also been shown to inhibit the activity of the protein phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, to reduce inflammation, and to protect against neurodegeneration. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in various scientific research applications. However, 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It may also have off-target effects that need to be carefully considered.
Direcciones Futuras
There are several future directions for the use of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide in scientific research. One potential application is in the treatment of cancer. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of neurodegenerative diseases. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to protect against neurodegeneration, and further research is needed to determine its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide and its potential off-target effects.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves several steps, including the preparation of 2,4-dichlorophenoxyacetic acid, 3-(furan-2-yl)pyrazin-2-amine, and N-(2-chloroacetyl)-N-methylglycine methyl ester. These compounds are then reacted together to obtain 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been described in detail in several research articles.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-11-3-4-14(12(19)8-11)25-10-16(23)22-9-13-17(21-6-5-20-13)15-2-1-7-24-15/h1-8H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBFSRBYKZADHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2782607.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2782608.png)
![Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2782609.png)

![1-(2,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782612.png)

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2782617.png)

![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![1-(2-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782622.png)